molecular formula C10H14N6O3 B15200253 [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

Cat. No.: B15200253
M. Wt: 266.26 g/mol
InChI Key: UNOVJEREIAJHTD-RRKCRQDMSA-N
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Description

3’-O-Amino-2’-Deoxyadenosine is a modified nucleoside analog derived from 2’-deoxyadenosine. This compound is characterized by the substitution of an amino group at the 3’-position of the deoxyribose sugar. It is of significant interest in the fields of medicinal chemistry and molecular biology due to its potential therapeutic applications and its role in various biochemical processes.

Comparison with Similar Compounds

Uniqueness: 3’-O-Amino-2’-Deoxyadenosine is unique due to the presence of an amino group at the 3’-position, which imparts distinct biochemical properties and therapeutic potential. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1

InChI Key

UNOVJEREIAJHTD-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON

Origin of Product

United States

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